molecular formula C7H17NO2 B13312415 2,4-Dimethoxy-3-methylbutan-1-amine

2,4-Dimethoxy-3-methylbutan-1-amine

Cat. No.: B13312415
M. Wt: 147.22 g/mol
InChI Key: ARGITOXEYRPKEV-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbutan-1-amine is an organic compound with the molecular formula C7H17NO2. It is a derivative of butan-1-amine, featuring two methoxy groups and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-3-methylbutan-1-amine typically involves the alkylation of 3-methylbutan-1-amine with methoxy-containing reagents. One common method is the reaction of 3-methylbutan-1-amine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it to simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxy-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The methoxy groups and the amine functionality play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxy-3-methylbutan-2-amine: Similar structure with different substitution pattern.

    2,4-Dimethoxy-3-methylbutan-2-amine: Another isomer with a different position of the amine group.

Uniqueness

2,4-Dimethoxy-3-methylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2,4-dimethoxy-3-methylbutan-1-amine

InChI

InChI=1S/C7H17NO2/c1-6(5-9-2)7(4-8)10-3/h6-7H,4-5,8H2,1-3H3

InChI Key

ARGITOXEYRPKEV-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(CN)OC

Origin of Product

United States

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